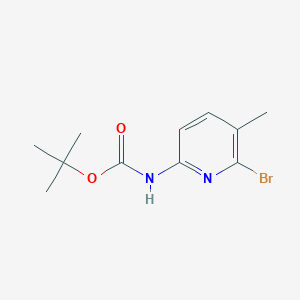
Tert-butyl (6-bromo-5-methylpyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(6-bromo-5-methylpyridin-2-yl)carbamate is an organic compound with the molecular formula C11H15BrN2O2. It is a derivative of pyridine, featuring a bromine atom at the 6th position and a methyl group at the 5th position of the pyridine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-bromo-5-methylpyridin-2-yl)carbamate typically involves the following steps:
Bromination: The starting material, 5-methylpyridine, undergoes bromination to introduce a bromine atom at the 6th position.
Carbamate Formation: The brominated pyridine is then reacted with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(6-bromo-5-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
tert-Butyl N-(6-bromo-5-methylpyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-(6-bromo-5-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- tert-Butyl 5-methoxypyridin-3-ylcarbamate
Uniqueness
tert-Butyl N-(6-bromo-5-methylpyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C11H15BrN2O2 |
|---|---|
Poids moléculaire |
287.15 g/mol |
Nom IUPAC |
tert-butyl N-(6-bromo-5-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-5-6-8(13-9(7)12)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |
Clé InChI |
WHPVMOHSORDENT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C=C1)NC(=O)OC(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



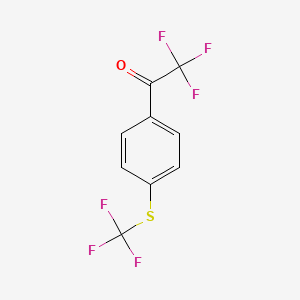

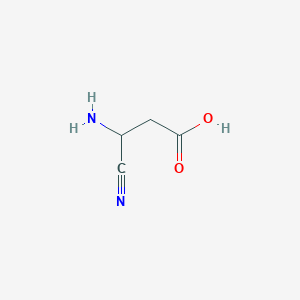
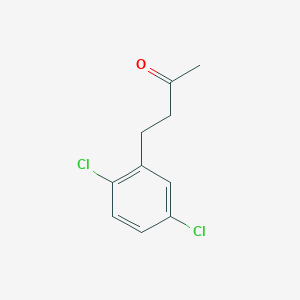
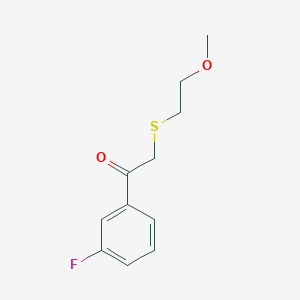
![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13517715.png)
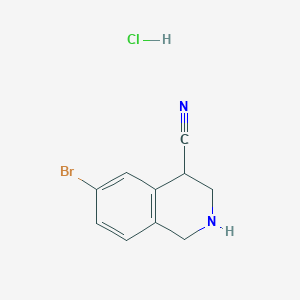

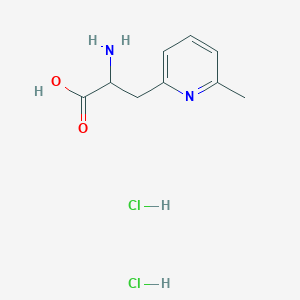
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13517733.png)
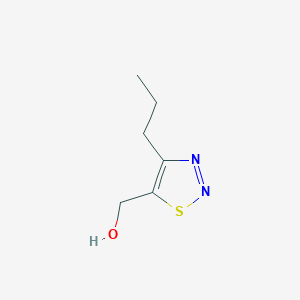
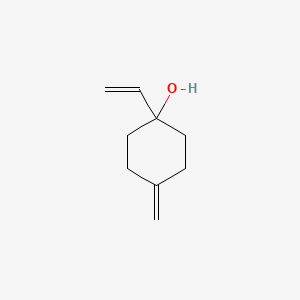
![rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13517753.png)
